molecular formula C17H14ClN3O2 B5778798 2-chloro-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzamide

2-chloro-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzamide

Cat. No.: B5778798
M. Wt: 327.8 g/mol
InChI Key: LSPJSBSSTXNZEQ-UHFFFAOYSA-N
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Description

2-chloro-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-chloro-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . The resulting indole intermediate is then further reacted with other reagents to introduce the chloro and iminobenzamide groups.

Chemical Reactions Analysis

2-chloro-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells or viral replication in infected cells .

Comparison with Similar Compounds

2-chloro-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-2-21-14-10-6-4-8-12(14)15(17(21)23)19-20-16(22)11-7-3-5-9-13(11)18/h3-10,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPJSBSSTXNZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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